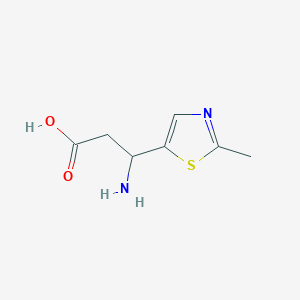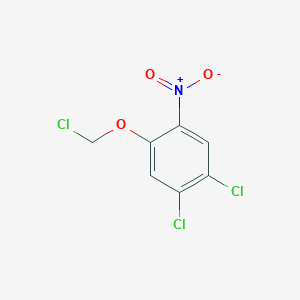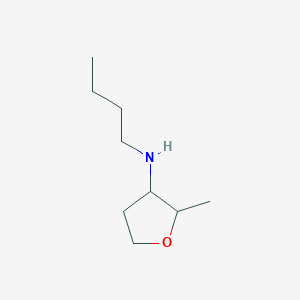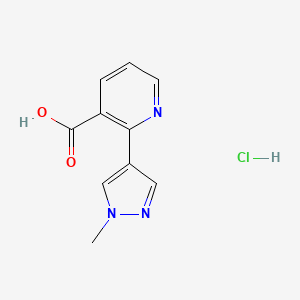
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C11H16N2 It is a derivative of tetrahydroquinoxaline, characterized by the presence of three methyl groups attached to the nitrogen and carbon atoms in the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through several methods. One common approach involves the selective hydrogenation of quinoxaline derivatives. For instance, the hydrogenation of quinoxaline over a nitrogen-doped carbon-supported palladium catalyst (Pd/CN) under mild conditions (50°C and 20 bar H2) can yield 1,2,3,4-tetrahydroquinoxaline derivatives
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using efficient catalysts to ensure high yields and purity. The use of renewable resources and sustainable methods is also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Alkyl halides (e.g., methyl iodide) and strong bases (e.g., sodium hydride) are often employed.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of AMP deaminase 2 (AMPD2), an enzyme involved in energy homeostasis and immuno-oncology. The compound induces allosteric modulation, causing conformational changes in the enzyme that prevent AMP from binding .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Similar in structure but with two methyl groups instead of three.
1,2,3,4-Tetrahydroquinoxaline: Lacks the methyl groups, making it less sterically hindered.
Uniqueness
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2,2,4-trimethyl-1,3-dihydroquinoxaline |
InChI |
InChI=1S/C11H16N2/c1-11(2)8-13(3)10-7-5-4-6-9(10)12-11/h4-7,12H,8H2,1-3H3 |
InChI Key |
FFMRNRMAPAPZKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride](/img/structure/B13248795.png)

![2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13248802.png)



![1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248815.png)
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine](/img/structure/B13248829.png)

amine](/img/structure/B13248833.png)


